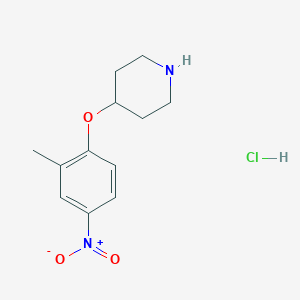

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

Übersicht

Beschreibung

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride is an organic compound with a complex structure that includes a piperidine ring and a nitrophenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride typically involves the reaction of 2-Methyl-4-nitrophenol with piperidine under specific conditions. One common method involves the use of N-ethyl-N,N-diisopropylamine as a base and 1-methyl-2-pyrrolidinone as a solvent. The reaction is carried out at 150°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: The major product is often a carboxylic acid derivative.

Reduction: The major product is typically an amine derivative.

Substitution: The major product can be a methoxy derivative.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. It has shown potential in developing drugs targeting neurological disorders, enhancing drug efficacy and specificity. For example, research indicates that derivatives of piperidine, including this compound, can inhibit neurotransmitter reuptake, which is crucial for treating conditions like depression and anxiety disorders .

Case Study: Neuropharmacology

A study demonstrated that piperidine derivatives exhibit significant activity against serotonin and noradrenaline transporters, suggesting their potential as antidepressants . The structural modifications of these compounds can lead to improved pharmacokinetic profiles and therapeutic outcomes.

Agrochemical Applications

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride is also utilized in formulating certain pesticides. Its application in agrochemicals aims to provide effective pest control solutions while minimizing environmental impacts compared to traditional pesticides. This is particularly relevant in the context of sustainable agriculture practices .

Biochemical Research

In biochemical research, this compound is employed to study receptor binding and enzyme inhibition. Its ability to modulate biological processes makes it a valuable tool for understanding complex biochemical pathways. For instance, it has been used to explore the inhibition of the NLRP3 inflammasome, which plays a critical role in inflammatory responses .

Case Study: Inflammasome Inhibition

Research focused on the design of non-covalent inhibitors for the NLRP3 inflammasome revealed that modifications to piperidine scaffolds could enhance inhibitory effects. This demonstrates the compound's versatility in drug design aimed at inflammatory diseases .

Material Science

The compound finds applications in material science, particularly in developing advanced materials such as polymers and coatings that exhibit enhanced durability and resistance to degradation. Its unique chemical structure allows for functionalization that can improve material properties for industrial applications .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for detecting and quantifying specific substances. Its application improves the accuracy and reliability of laboratory results, making it an essential component in various analytical methods .

Comparative Analysis of Applications

Wirkmechanismus

The mechanism of action of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Methyl-4-nitrophenol

- 4-(2-Methyl-4-nitrophenoxy)phenol

- (2-Methyl-4-nitro-phenoxy)-acetic acid

Uniqueness

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride is unique due to the presence of both a piperidine ring and a nitrophenoxy group. This combination imparts distinct chemical properties, making it more versatile in various applications compared to its similar compounds.

Biologische Aktivität

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 255.72 g/mol. Its structure includes a piperidine ring substituted with a 2-methyl-4-nitrophenoxy group, which is critical for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 255.72 g/mol |

| CAS Number | 138227-67-5 |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. The following sections detail these activities based on available studies.

Antimicrobial Activity

In a study evaluating piperidine derivatives, compounds similar to this compound demonstrated significant inhibitory effects against Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) suggested that modifications in the phenoxy group could enhance the potency against Mtb, with IC50 values ranging from 13 to 22 μM for similar derivatives .

Table: Antimicrobial Activity of Piperidine Derivatives

| Compound | IC50 (μM) | MIC (μg/mL) | Target Organism |

|---|---|---|---|

| This compound | TBD | TBD | Mycobacterium tuberculosis |

| Piperidine derivative A | 22 | 8 | Mycobacterium tuberculosis |

| Piperidine derivative B | 13 | 10 | Mycobacterium tuberculosis |

Anticancer Activity

The anticancer potential of this compound has been assessed through various assays. In vitro studies on tumor cell lines have shown that related compounds exhibit varying degrees of cytotoxicity. For instance, derivatives with similar structural motifs were evaluated using MTT assays, revealing some compounds with significant inhibitory effects on tumor cell proliferation while maintaining a favorable safety profile .

The mechanism of action for this compound likely involves interaction with specific biological targets, including enzymes and receptors involved in cellular pathways. The presence of the nitrophenyl group may enhance its binding affinity to these targets, resulting in inhibition of critical enzymatic processes or modulation of receptor activity.

Case Studies and Research Findings

- Study on Tuberculosis Inhibition : A recent study focused on the SAR of piperidine derivatives indicated that modifications to the phenoxy group significantly impacted antimicrobial potency against Mtb. The most effective derivatives showed IC50 values as low as 12 μM, suggesting that structural optimization can lead to enhanced therapeutic agents against tuberculosis .

- Antitumor Activity Assessment : Another investigation into related phenoxy-piperidine compounds highlighted their potential as anticancer agents. Compounds were tested against multiple tumor cell lines, demonstrating varying levels of cytotoxicity and indicating the need for further optimization to improve selectivity and reduce side effects .

Eigenschaften

IUPAC Name |

4-(2-methyl-4-nitrophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.ClH/c1-9-8-10(14(15)16)2-3-12(9)17-11-4-6-13-7-5-11;/h2-3,8,11,13H,4-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUNZTIFACHLNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30633406 | |

| Record name | 4-(2-Methyl-4-nitrophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138227-67-5 | |

| Record name | Piperidine, 4-(2-methyl-4-nitrophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138227-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methyl-4-nitrophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.